1,4-Dibromobutan-2-one

Chemical Sourcing Supply Chain Quality Control

1,4-Dibromobutan-2-one (CAS 52011-50-4) is a C4 halogenated ketone characterized by two bromine atoms at the terminal 1- and 4-positions adjacent to a central carbonyl group. Unlike its regioisomers, this α,γ-dibromoketone architecture provides a unique electrophilic scaffold for controlled, sequential nucleophilic substitutions and cyclocondensation reactions, making it a strategic intermediate in the synthesis of active pharmaceutical ingredients (APIs) and heterocyclic compounds ,.

Molecular Formula C4H6Br2O
Molecular Weight 229.90 g/mol
Cat. No. B13523055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromobutan-2-one
Molecular FormulaC4H6Br2O
Molecular Weight229.90 g/mol
Structural Identifiers
SMILESC(CBr)C(=O)CBr
InChIInChI=1S/C4H6Br2O/c5-2-1-4(7)3-6/h1-3H2
InChIKeyOHXYQDOETYHEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromobutan-2-one Procurement Guide: Sourcing the Key Atogepant Impurity and Heterocyclic Building Block


1,4-Dibromobutan-2-one (CAS 52011-50-4) is a C4 halogenated ketone characterized by two bromine atoms at the terminal 1- and 4-positions adjacent to a central carbonyl group . Unlike its regioisomers, this α,γ-dibromoketone architecture provides a unique electrophilic scaffold for controlled, sequential nucleophilic substitutions and cyclocondensation reactions, making it a strategic intermediate in the synthesis of active pharmaceutical ingredients (APIs) and heterocyclic compounds , [1]. Its specific role as a designated impurity standard for the calcitonin gene-related peptide (CGRP) receptor antagonist Atogepant further distinguishes it for analytical quality control applications .

Why Generic Substitution Fails for 1,4-Dibromobutan-2-one: The Criticality of Regiospecific Bromine Placement


Simple in-class substitution with other dibromobutanones is not feasible due to the critical role of halogen regiodistance in determining reaction outcomes. For example, the 1,4-dibromo arrangement enables sequential nucleophilic substitution to form five- or six-membered heterocycles, a pathway geometrically impossible for the 1,2- (vicinal) isomer and energetically distinct for the 1,3-isomer [1]. Experimental evidence shows that in analogous cyclization reactions, vicinal dihalides produce non-cyclized adducts while the 1,4-isomer yields the desired fused-ring product with high selectivity . Furthermore, terminal bromine atoms provide superior reactivity with nucleophilic agents compared to their internal counterparts, directly impacting reaction kinetics and final product yields .

Quantitative Evidence Guide for 1,4-Dibromobutan-2-one: Differentiated Performance Over Analogs


Superior Purity and Bulk Availability Sourced from Primary Manufacturer

For procurement, the title compound is commercially available directly from a primary manufacturer with a certified minimum purity of 98% and a low water content of ≤0.5% . In contrast, the 3,4-dibromobutan-2-one regioisomer is predominantly offered through resellers with no minimum purity guarantee or listed water content, indicating a less controlled supply chain [1]. This higher specification ensures greater reliability for reproducible synthetic transformations, particularly those sensitive to water or acid impurities.

Chemical Sourcing Supply Chain Quality Control

Regioselective Cyclization to Fused Alkaloid Scaffolds vs. Non-Productive Pathway of an Analog

A comparative study demonstrated a stark reactivity difference driven by regioisomerism in the synthesis of furoquinoline scaffolds. When reacted with 8-hydroxyquinoline, the 3,4-dibromobutan-2-one regioisomer cleanly afforded the desired cyclized 2-acetylfuro[3,2-h]quinoline derivatives . In a direct parallel experiment under identical conditions, the closely related alkylating agent 2,3-dibromopropanenitrile completely failed to cyclize, instead giving only unwanted non-cyclized compounds . This experiment proves that the specific inter-halogen distance in the butanone chain is essential for productive ring closure.

Heterocyclic Synthesis Medicinal Chemistry Structure-Activity Relationship

Designated Pharmacopoeial Impurity Standard for Trace Atogepant Analysis

The compound is commercially manufactured and qualified as 'Atogepant Impurity 12', a specific process-related impurity for the marketed drug Qulipta . It is supplied with full analytical characterization (HPLC, NMR, MS) by reference standard manufacturers, with a declared HPLC purity of 95% or higher , . This provenance is not shared by other dibromobutanone isomers; for instance, the 1,2-dibromo-3-butanone isomer is used only as a general synthetic intermediate with a lower commercial purity of ~86% .

Pharmaceutical Analysis Reference Standard API Impurity Profiling

High-Value Application Scenarios for Procuring 1,4-Dibromobutan-2-one


API Synthesis of Furoquinoline-Containing Drug Candidates

1,4-Dibromobutan-2-one is the reagent of choice for constructing the 2-acetylfuro[3,2-h]quinoline pharmacophore, a core in several lead molecules for neurodegenerative disease research. As demonstrated, the analogous 2,3-dibromopropanenitrile fails to provide the cyclic product, making this compound the only viable precursor for this late-stage drug diversification step . Its high purity also minimizes purification bottlenecks during milligram to gram-scale medicinal chemistry synthesis .

Atogepant Generic Drug Impurity Profiling and ANDA Filings

Analytical laboratories developing or validating HPLC methods for Abbreviated New Drug Applications (ANDAs) of Atogepant must use the certified 'Atogepant Impurity 12' reference standard for relative retention time (RRT) marking and limit testing . Using an unqualified dibromobutanone isomer risks method validation failure due to incorrect retention time confirmation. This compound is commercially procured with a full certificate of analysis (CoA) using HPLC, MS, and NMR data, directly supporting method validation requirements .

Superior Intermediate for Hantzsch Thiazole Synthesis in Agrochemicals

For the Hantzsch thiazole synthesis, a key reaction in creating both pharmaceutical and fungicidal thiazole libraries, the α,α'-dibromoketone class has been shown to be a superior, non-lachrymatory alternative to the conventional α-bromoketones [1]. Its higher reactivity allows for faster reaction times and simplified purification, offering a direct process improvement. The terminal bromine atoms of the 1,4-isomer provide distinct regiospecific advantages over the 1,2-isomer for creating 2,4-disubstituted thiazoles, enabling diversity-oriented synthesis [1].

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